molecular formula C14H11Cl4O4P B1211328 Phosdiphen CAS No. 36519-00-3

Phosdiphen

Cat. No. B1211328
CAS RN: 36519-00-3
M. Wt: 416 g/mol
InChI Key: HEMINMLPKZELPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosdiphen is a dichlorobenzene.

Scientific Research Applications

Advanced Material Applications

Phosphorene, a two-dimensional material derived from black phosphorus, exhibits unique properties like a widely tunable band gap, strong in-plane anisotropy, and high carrier mobility. These characteristics make phosphorene a central focus in studies related to electronics, optoelectronics, spintronics, sensors, actuators, and thermoelectrics. It's also being explored for energy conversion and storage devices (Akhtar et al., 2017). Similarly, research highlights its potential in electronics and optoelectronics due to its anisotropic electronic, transport, optoelectronic, thermoelectric, and mechanical properties (Kou, Chen, & Smith, 2015).

Sensing Applications

Phosphorene is gaining attention in sensing applications. Its "puckered" lattice structure offers a higher surface-to-volume ratio than other 2D materials, presenting unique advantages in gas, humidity, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).

Energy Applications

Phosphorene is being investigated for its potential in various energy applications. Its large interlayer spacing allows for the intercalation/deintercalation of larger ions, which could lead to higher electrochemical performance in lithium ion and sodium ion batteries. Additionally, its use in supercapacitors, photovoltaic devices, water splitting, photocatalytic hydrogenation, and thermoelectric generators is being explored (Pang et al., 2018).

Photofunctional Material Design

Phosphorescence, a property associated with phosphorene, plays a crucial role in designing novel photofunctional materials for applications like organic light-emitting diodes (OLEDs), photovoltaic cells, chemical sensors, and bioimaging. The theoretical principles and computational aspects of phosphorescence help in understanding the relationship between electronic molecular structure and luminescence (Baryshnikov, Minaev, & Ågren, 2017).

Proteomics Research

Phosphorene's strong interaction with phosphopeptides makes it a useful tool in proteomics research, particularly in mass spectrometry for the analysis of phosphopeptides, an important aspect in understanding protein functions and activities (Zhou et al., 2006).

properties

CAS RN

36519-00-3

Product Name

Phosdiphen

Molecular Formula

C14H11Cl4O4P

Molecular Weight

416 g/mol

IUPAC Name

bis(2,4-dichlorophenyl) ethyl phosphate

InChI

InChI=1S/C14H11Cl4O4P/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18/h3-8H,2H2,1H3

InChI Key

HEMINMLPKZELPP-UHFFFAOYSA-N

SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Other CAS RN

36519-00-3

solubility

1.68e-06 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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